1-Benzyl-2,5-diphenyl-1H-pyrrolo[2,3-c]pyridine
CAS No.:
Cat. No.: VC15876492
Molecular Formula: C26H20N2
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H20N2 |
|---|---|
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | 1-benzyl-2,5-diphenylpyrrolo[2,3-c]pyridine |
| Standard InChI | InChI=1S/C26H20N2/c1-4-10-20(11-5-1)19-28-25(22-14-8-3-9-15-22)17-23-16-24(27-18-26(23)28)21-12-6-2-7-13-21/h1-18H,19H2 |
| Standard InChI Key | ORLQXJGLWRTIHW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN2C(=CC3=CC(=NC=C32)C4=CC=CC=C4)C5=CC=CC=C5 |
Introduction
Nomenclature and Structural Characteristics
Chemical Identity and Formula
1-Benzyl-2,5-diphenyl-1H-pyrrolo[2,3-c]pyridine (CHN) features a pyrrolo[2,3-c]pyridine scaffold, where the pyrrole ring is fused to the pyridine ring at positions 2 and 3 (Figure 1). Substituents include:
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A benzyl group (-CHCH) at the pyrrole nitrogen (N-1).
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Phenyl groups (-CH) at positions 2 and 5 of the bicyclic system.
Molecular Weight: 372.46 g/mol.
IUPAC Name: 1-benzyl-2,5-diphenyl-1H-pyrrolo[2,3-c]pyridine.
Structural Analogues and Isomerism
Pyrrolopyridine isomers differ in fusion positions (e.g., pyrrolo[2,3-b]pyridine , pyrrolo[3,2-c]pyridine ). The [2,3-c] fusion in this compound creates distinct electronic properties due to the adjacency of the electron-rich pyrrole and electron-deficient pyridine moieties . Substitution patterns influence solubility and reactivity; for example, benzyl groups enhance lipophilicity, while phenyl groups may sterically hinder electrophilic substitution .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary strategies emerge for synthesizing this compound:
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Pyrrole-first approach: Construct the substituted pyrrole ring, followed by pyridine annulation.
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Pyridine-first approach: Functionalize a pyridine precursor before forming the pyrrole ring.
Pyrrole-First Synthesis
Adapting methods from Schneller et al. , the synthesis could proceed via:
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Knoevenagel Condensation: Introduce carboxylic acid groups to a substituted pyrrole.
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Curtius Rearrangement: Convert carboxylic acids to amines for cyclization.
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Benzylation: Protect the pyrrole nitrogen with benzyl groups using benzyl bromide.
Example Protocol:
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Start with 2,5-diphenylpyrrole-3-carbonitrile.
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Perform benzylation at N-1 using NaH and benzyl bromide in DMF.
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Cyclize with a pyridine precursor (e.g., 3-aminopyridine) under acidic conditions .
Pyridine-First Synthesis
Brodrick and Wibberly’s method for 7-azaindoles suggests:
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Condensation Reactions: React 4-substituted hydroxypyridine with a diketone or cyanoacetate.
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Cyclization: Form the pyrrole ring via thermal or acid-catalyzed conditions.
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Functionalization: Introduce phenyl groups via Suzuki-Miyaura coupling.
Challenges:
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Regioselectivity in pyridine functionalization.
Characterization and Spectral Data
Spectroscopic Analysis
While direct data for this compound is limited, analogues provide insights:
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H NMR:
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 372.46 g/mol |
| Solubility | Likely insoluble in water; soluble in DCM, DMF |
| Melting Point | Not reported in literature |
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